molecular formula C17H12FN5OS B7166184 N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

Cat. No.: B7166184
M. Wt: 353.4 g/mol
InChI Key: CAQNBASJUNEQAL-UHFFFAOYSA-N
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Description

N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5OS/c18-12-4-1-3-11(7-12)8-13-9-19-17(25-13)22-16(24)14-5-2-6-15-20-10-21-23(14)15/h1-7,9-10H,8H2,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQNBASJUNEQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CN=C(S2)NC(=O)C3=CC=CC4=NC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Triazole Ring: The thiazole intermediate can then be reacted with hydrazine derivatives to form the triazole ring through cyclization reactions.

    Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization methods involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and triazole rings, leading to the formation of sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, RNH2), and electrophiles (RCOCl) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its heterocyclic structure makes it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various physiological processes. The compound’s heterocyclic rings allow it to form stable interactions with these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
  • N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
  • N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

Uniqueness

What sets N-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. Fluorine atoms are known to enhance the metabolic stability of compounds, making them more resistant to degradation in biological systems, which can be advantageous in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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